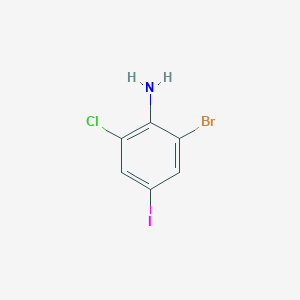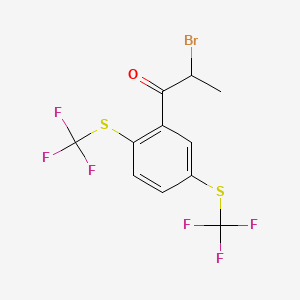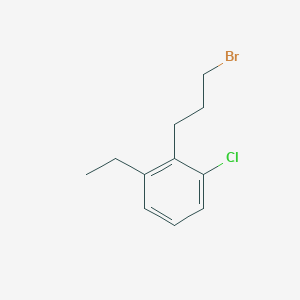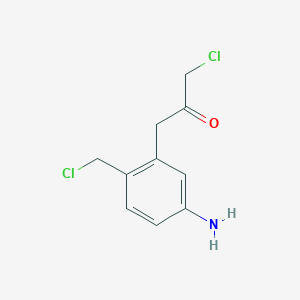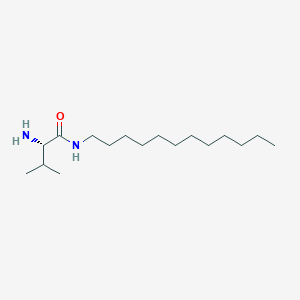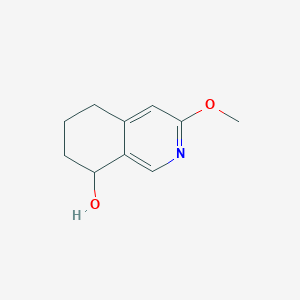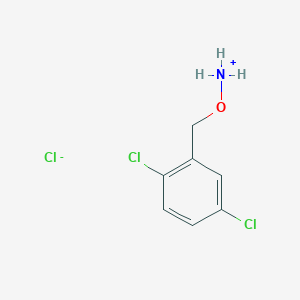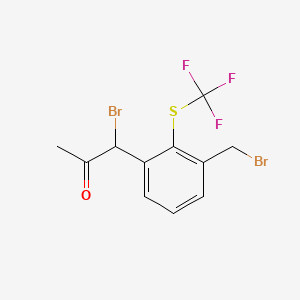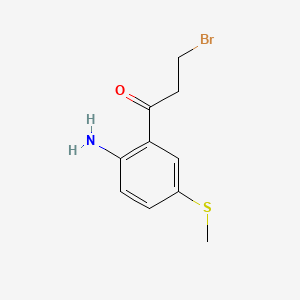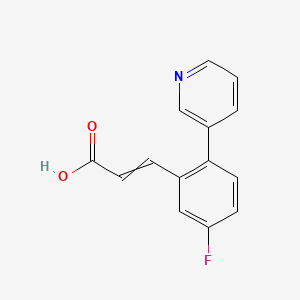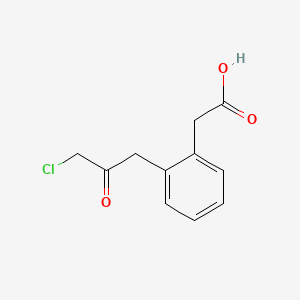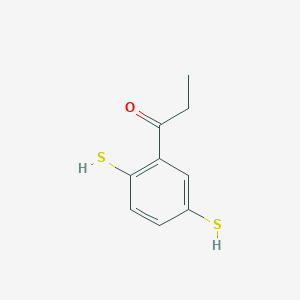
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is an organic compound characterized by its unique structure, which includes an octane backbone with isobutoxy and ethoxy groups attached. This compound is part of the glycol ether family, known for their applications as solvents and intermediates in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process can be summarized as follows:
Reaction of Isobutyl Alcohol with Ethylene Oxide: This step involves the nucleophilic attack of isobutyl alcohol on ethylene oxide, resulting in the formation of 2-isobutoxyethanol.
Further Reaction with Ethylene Oxide: The 2-isobutoxyethanol is then reacted with additional ethylene oxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.
Catalysts: Using catalysts to increase the reaction rate and efficiency.
Purification: Employing distillation or other purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can result in the formation of various substituted ethers or alcohols.
Scientific Research Applications
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both hydrophilic and hydrophobic compounds, making it versatile in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.
2-(2-Isobutoxyethoxy)ethyl acetate: A related compound with an acetate group, used in similar applications.
Uniqueness
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is unique due to its specific combination of isobutoxy and ethoxy groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.
Properties
CAS No. |
101433-28-7 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]octane |
InChI |
InChI=1S/C16H34O3/c1-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
LYWOEAOUEDVLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCOCCOCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


